molecular formula C13H11NO3 B373480 1-Nitro-2-(phenoxymethyl)benzene

1-Nitro-2-(phenoxymethyl)benzene

Cat. No.: B373480
M. Wt: 229.23g/mol
InChI Key: CNGZYNBBFKOWRD-UHFFFAOYSA-N
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Description

1-Nitro-2-(phenoxymethyl)benzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the 1-position and a phenoxymethyl (-OCH₂C₆H₅) group at the 2-position. The nitro group is strongly electron-withdrawing, while the phenoxymethyl substituent introduces steric bulk and moderate electron-donating effects via the ether oxygen. This compound is of interest in organic synthesis, particularly in catalytic reactions and as an intermediate in pharmaceuticals or agrochemicals. Its structural features influence reactivity, solubility, and stability, making comparisons with similar derivatives critical for applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23g/mol

IUPAC Name

1-nitro-2-(phenoxymethyl)benzene

InChI

InChI=1S/C13H11NO3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

CNGZYNBBFKOWRD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares 1-nitro-2-(phenoxymethyl)benzene with analogous compounds differing in substituent type, position, or electronic effects:

Compound Name Molecular Formula Substituent(s) Melting Point (°C) Key Properties Reference
This compound C₁₃H₁₁NO₃ -NO₂ (1), -OCH₂C₆H₅ (2) Not reported Moderate solubility in organic solvents
1-Nitro-2-(prop-2-ynyloxy)benzene C₉H₇NO₃ -NO₂ (1), -OCH₂C≡CH (2) 115–116 Higher reactivity due to alkyne group
1-Nitro-4-(4-nitrophenoxy)benzene C₁₂H₈N₂O₅ -NO₂ (1,4'), -O-C₆H₄-NO₂ (4) Polymorph-dependent Symmetric structure; higher thermal stability
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene C₈H₆F₃NO₃ -NO₂ (1), -OCH₂CF₃ (2) Not reported Enhanced lipophilicity; electron-deficient
O-Nitrostilbene C₁₄H₁₁NO₂ -NO₂ (1), -CH=CH-C₆H₅ (2) Not reported Conjugated system; photochemical activity

Key Observations :

  • Electron-withdrawing effects: The trifluoroethoxy group in 1-nitro-2-(2,2,2-trifluoroethoxy)benzene increases electron deficiency compared to phenoxymethyl, altering reactivity in electrophilic substitutions .
  • Steric hindrance: The phenoxymethyl group introduces greater steric bulk than smaller substituents (e.g., prop-2-ynyloxy), affecting reaction kinetics and catalyst accessibility .
  • Thermal stability: Symmetric nitroaromatics like 1-nitro-4-(4-nitrophenoxy)benzene exhibit higher melting points and stability due to crystallographic packing .

Reactivity in Catalytic Reactions

This compound’s nitro group is susceptible to reduction, forming intermediates like 2-(phenoxymethyl)aniline. Comparatively:

  • 1-Nitro-2-(phenylethynyl)benzene : In hydrogenation reactions, Pd catalysts achieve full nitro-to-amine conversion, while Au catalysts promote cyclization to indoles (e.g., 2-phenylindole synthesis) .
  • 1-Nitro-2-(prop-2-ynyloxy)benzene: The alkyne group enables click chemistry (e.g., triazole formation), a feature absent in phenoxymethyl derivatives .
  • O-Nitrostilbene : The conjugated double bond facilitates photochemical isomerization and Diels-Alder reactions, highlighting divergent reactivity pathways .

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